Bis(diisopropylamino)chlorophosphine

Oligonucleotide synthesis Nucleoside phosphoramidite Phosphitylation

This monofunctional crystalline phosphitylating agent eliminates over-reaction and cross-linking risks inherent to dichlorophosphine alternatives, delivering precise stoichiometric control in nucleoside phosphitylation. Its solid form (mp 100–104 °C) enables superior weighing precision in glovebox or Schlenk line environments versus liquid reagents. Enables one-pot phosphitylation and H-phosphonate monoester generation at ambient temperature without intermediate isolation—directly reducing unit operations, solvent consumption, and thermal degradation of sensitive substrates. The established commercial supply chain and ≥97% purity specifications make this the preferred choice for oligonucleotide therapeutic manufacturers, CDMOs, and catalyst ligand synthesis groups.

Molecular Formula C12H28ClN2P
Molecular Weight 266.79 g/mol
CAS No. 56183-63-2
Cat. No. B1630993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diisopropylamino)chlorophosphine
CAS56183-63-2
Molecular FormulaC12H28ClN2P
Molecular Weight266.79 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl
InChIInChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyFEHUTHGOLLQBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2): Industrial-Grade Phosphitylating Reagent for Oligonucleotide and Ligand Synthesis


Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2), also designated as chlorobis(N,N-diisopropyl)phosphoramidite or tetraisopropylphosphorodiamidous chloride, is a crystalline organophosphorus compound featuring two diisopropylamino substituents and a reactive P-Cl bond [1]. With a molecular formula of C₁₂H₂₈ClN₂P and molecular weight of 266.79 g/mol, this monofunctional phosphitylating agent is commercially available at purities ≥97% (P-NMR) and is stored refrigerated (0–10 °C) under inert gas due to its air- and moisture-sensitive nature . It serves as a key intermediate for synthesizing deoxyribonucleoside phosphoramidites, H-phosphonates, and phosphorus-based ligands for catalysis [2].

Why Bis(diisopropylamino)chlorophosphine Cannot Be Substituted with Generic Phosphitylating Reagents


Generic substitution of bis(diisopropylamino)chlorophosphine with alternative phosphitylating reagents is technically unsound due to fundamental differences in reaction stoichiometry, selectivity, and operational simplicity. Unlike dichlorophosphine-based reagents that require careful control to avoid over-reaction and cross-linking, the monofunctional nature of bis(diisopropylamino)chlorophosphine provides precise stoichiometric control in nucleoside phosphitylation [1]. Furthermore, reagents such as 2-cyanoethyl diisopropylchlorophosphoramidite (CAS 89992-70-1) contain a β-cyanoethoxy leaving group that fundamentally alters the stability and downstream deprotection requirements of the resulting phosphoramidite products . The crystalline solid form and established commercial supply chain of bis(diisopropylamino)chlorophosphine offer handling and procurement advantages over less stable or liquid alternatives . The quantitative evidence below substantiates why this specific compound, not its in-class analogs, is the preferred selection for targeted synthetic applications.

Quantitative Differentiation Evidence for Bis(diisopropylamino)chlorophosphine vs. Closest Comparators


Monofunctional vs. Dichloro Reagents: Superior Efficiency in Preparing bis(diisopropylamino)alkoxyphosphines

Bis(diisopropylamino)chlorophosphine demonstrates markedly higher effectiveness for preparing bis(diisopropylamino)alkoxyphosphine intermediates compared to various dichlorophosphines [1]. The monofunctional nature of the compound eliminates the need for isolation of bis(diisopropylamino)alkoxyphosphines, enabling rapid one-pot synthesis of deoxyribonucleoside phosphoramidite derivatives in good yields [2].

Oligonucleotide synthesis Nucleoside phosphoramidite Phosphitylation

H-Phosphonate Monoester Synthesis: Reaction Time Advantage vs. Diphenyl Phosphite

In the synthesis of H-phosphonate monoesters for amino acid phosphoramidate preparation, both bis(diisopropylamino)chlorophosphine and diphenyl phosphite are employed as phosphitylating reagents [1]. The bis(diisopropylamino)chlorophosphine-mediated reaction proceeds at ambient temperature without supplementary additives, enabling one-pot transformations that obviate intermediate purification steps [2].

H-phosphonate Amino acid phosphoramidate Nucleoside conjugation

Phosphoramidite Ligand Synthesis: Preferential Crystalline Reagent for Air-Sensitive Transformations

Bis(diisopropylamino)chlorophosphine serves as the precursor for synthesizing tert-butyl tetraisopropylphosphorodiamidite, a ligand that enables palladium-catalyzed Buchwald-Hartwig amination of aryl- and heteroaryl chlorides and bromides . The reagent's crystalline solid nature at ambient temperature (melting point 100-104°C) distinguishes it from liquid phosphitylating reagents such as 2-cyanoethyl diisopropylchlorophosphoramidite (density 1.061 g/mL, liquid form), potentially offering easier handling under inert atmosphere conditions [1].

Buchwald-Hartwig amination Palladium catalysis Phosphoramidite ligand

Mixed Phosphorotrithioate Synthesis: Mild Conditions vs. Alternative Phosphorus Precursors

Bis(diisopropylamino)chlorophosphine enables a one-pot synthesis of mixed phosphorotrithioates under mild ambient temperature conditions, obviating the requirement for supplementary additives [1]. The method's versatility extends beyond phosphorotrithioates to phosphoroselenodithioates, demonstrating the reagent's broad applicability in organophosphorus synthesis [2].

Phosphorotrithioate Thiol coupling One-pot synthesis

Optimal Procurement Scenarios for Bis(diisopropylamino)chlorophosphine Based on Quantitative Evidence


Industrial-Scale Oligonucleotide Synthesis Requiring Streamlined One-Pot Phosphoramidite Production

For manufacturers of DNA/RNA oligonucleotide therapeutics and diagnostics, bis(diisopropylamino)chlorophosphine provides a demonstrable operational advantage through its one-pot phosphitylation capability without intermediate isolation . This monofunctional reagent is reported as 'much more effective' than dichlorophosphine alternatives for preparing bis(diisopropylamino)alkoxyphosphines, directly reducing the number of unit operations and associated purification costs in phosphoramidite monomer production [7]. The elimination of intermediate workup steps translates to higher throughput and reduced solvent consumption in large-scale nucleic acid building block manufacturing.

Pharmaceutical Ligand Synthesis for Palladium-Catalyzed C-N Cross-Coupling

Process chemists synthesizing tert-butyl tetraisopropylphosphorodiamidite ligands for Buchwald-Hartwig amination should procure bis(diisopropylamino)chlorophosphine as the direct precursor reagent . The compound's crystalline solid form (mp 100-104°C) provides superior weighing precision and air-sensitive handling characteristics compared to liquid alternatives like 2-cyanoethyl diisopropylchlorophosphoramidite, which is particularly valuable when operating in glovebox or Schlenk line environments where solid transfer reduces the risk of moisture ingress and solvent contamination [7].

H-Phosphonate-Based Prodrug and Bioconjugate Development

Research groups and CDMOs developing amino acid phosphoramidate prodrugs or nucleoside bioconjugates benefit from this compound's demonstrated ability to generate H-phosphonate monoesters under mild, additive-free conditions . The ambient temperature, one-pot protocol enabled by bis(diisopropylamino)chlorophosphine simplifies the synthetic route to 5′-nucleoside amino acid phosphoramidates, reducing both process complexity and the risk of thermal degradation of sensitive nucleoside or amino acid moieties during conjugation chemistry [7].

Specialty Organophosphorus Compound Manufacturing Requiring Mild Conditions

For CROs and fine chemical manufacturers synthesizing mixed phosphorotrithioates, phosphoroselenodithioates, or other phosphorus-containing specialty chemicals, this reagent enables a one-pot protocol at ambient temperature without requiring supplementary additives . Compared to alternative phosphorus precursors that may require multi-step sequential coupling or harsher conditions, this approach reduces both process cycle time and auxiliary material costs, while the broad substrate scope (diverse thiols and sulphenyl chlorides) provides manufacturing flexibility across multiple product lines [7].

Technical Documentation Hub

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